molecular formula C18H28N2O4 B8071880 N-(3-Methoxypropyl) L-Z-isoleucinamide

N-(3-Methoxypropyl) L-Z-isoleucinamide

Cat. No.: B8071880
M. Wt: 336.4 g/mol
InChI Key: YOGUHLDCOBIDKV-UHFFFAOYSA-N
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Description

Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a methoxypropylamino group, and a carbamate moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl) L-Z-isoleucinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methoxypropylamine with a suitable acylating agent to form the intermediate 3-methoxypropylamino derivative.

    Coupling Reaction: The intermediate is then coupled with a benzyl carbamate derivative under appropriate conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or bases to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted benzyl or carbamate derivatives.

Scientific Research Applications

Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl) L-Z-isoleucinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate: Similar structure with a phenyl group instead of a methyl group.

    Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate: Similar structure with a butan-2-yl group instead of a pentan-2-yl group.

Uniqueness

Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its methoxypropylamino group and carbamate moiety make it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-4-14(2)16(17(21)19-11-8-12-23-3)20-18(22)24-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,4,8,11-13H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUHLDCOBIDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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